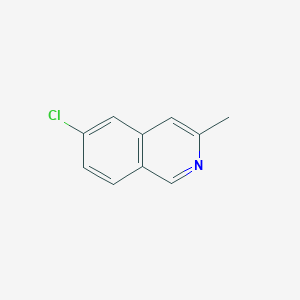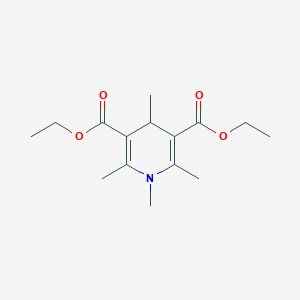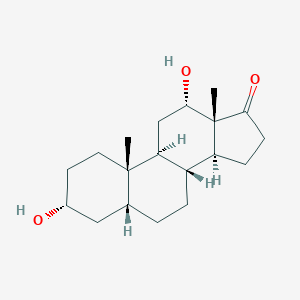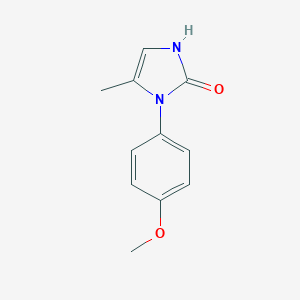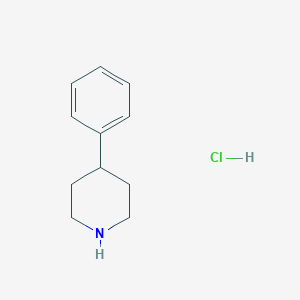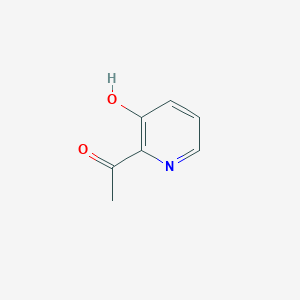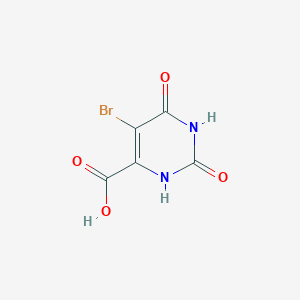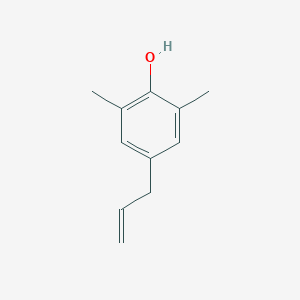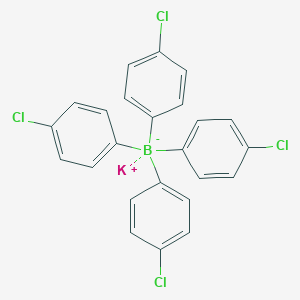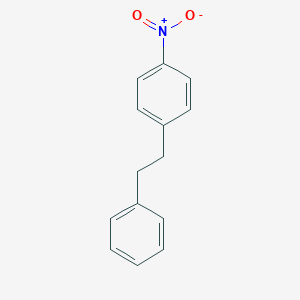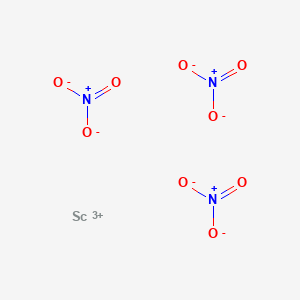
Scandium nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scandium nitrate is an important compound in materials science and catalysis, playing a unique and crucial role among chemical compounds. Composed of scandium, nitrogen, and oxygen (Sc(NO₃)₃), this compound serves as a gateway to exploring scandium’s unique properties and its integration into cutting-edge technologies. Its relevance stretches across various sectors, from electronics to energy, offering solutions and enhancements to longstanding challenges .
Mechanism of Action
Target of Action
Scandium nitrate, composed of scandium, nitrogen, and oxygen (Sc(NO₃)₃), is an important compound in materials science and catalysis . It plays a unique and crucial role among chemical compounds, serving as a gateway to exploring scandium’s unique properties and its integration into cutting-edge technologies .
Mode of Action
This compound is characterized by its crystalline form and high solubility in water . At the molecular level, the scandium ion is trivalent, meaning it carries a charge of +3, which forms ionic bonds with three nitrate anions, each carrying a charge of -1 . This ionic structure contributes to its solubility and reactivity, making it a versatile reagent in chemical synthesis .
Biochemical Pathways
This compound has been found to be a successful catalyst in chemical reactions such as Beckmann rearrangement of ketoximes to amides and the isomerization of allylic alcohols to aldehydes . The catalytic success of this compound can be increased by modifying its structure in ways such as adding a co-catalyst .
Pharmacokinetics
It is known that the compound’s solubility in water and ethanol contributes to its bioavailability
Result of Action
This compound is used as a precursor for the synthesis of other scandium-based compounds such as scandium oxide or scandium hydroxide . It has also been investigated for its potential in luminescent materials due to its ability to strongly emit in the blue region of the spectrum . Furthermore, it can be used to prepare scandium-incorporated indium oxide semiconductors, which act as an electron transport layer in a light-emitting field-effect transistor (LEFET) .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its thermal sensitivity is crucial in applications requiring controlled thermal processing, such as in the synthesis of scandium-doped ceramics and glasses . Upon heating in air to 50 °C, the tetrahydrate transforms into the dihydrate, which at 60 °C further converts to Sc4O3(NO₃)₃·6.5H2O . At 140–220 °C, Sc4O5(NO₃)₃ is formed . Therefore, the environment in which this compound is used can significantly influence its action, efficacy, and stability.
Biochemical Analysis
Molecular Mechanism
The molecular mechanism of Scandium nitrate is complex. The thermal decomposition of this compound begins with the simultaneous condensation of 4 mol of the initial monomer Sc(NO₃)₃·6H₂O. The resulting cyclic tetramer Sc₄O₄(NO₃)₄·2H₂O gradually loses azeotrope H₂O–HNO₃, and an intermediate oxynitrate Sc₄O₅(NO₃)₂ is formed .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are complex. Upon heating in air to 50 °C, the tetrahydrate transforms into the dihydrate, which at 60 °C further converts to Sc₄O₃(NO₃)₃·6.5H₂O. At 140–220 °C, Sc₄O₅(NO₃)₃ is formed .
Preparation Methods
Scandium nitrate can be synthesized through several methods:
- Scandium metal reacts with dinitrogen tetroxide to form this compound and nitrogen monoxide:
Reaction with Dinitrogen Tetroxide: Sc+3N2O4→Sc(NO3)3+3NO
Reaction with Dinitrogen Pentoxide: Anhydrous this compound can be obtained by reacting scandium chloride with dinitrogen pentoxide.
Reaction with Nitric Acid: The tetrahydrate form can be synthesized by reacting scandium hydroxide with nitric acid.
Industrial production of this compound is limited by the scarcity of scandium itself, making its extraction and purification both challenging and expensive .
Chemical Reactions Analysis
Scandium nitrate undergoes various chemical reactions:
Thermal Decomposition: Upon heating, this compound decomposes to form scandium oxide and nitrogen oxides.
Catalytic Reactions: It acts as a catalyst in reactions such as the Beckmann rearrangement of ketoximes to amides and the isomerization of allylic alcohols to aldehydes.
Oxidation and Reduction: As an oxidizer, this compound participates in oxidation-reduction reactions, often modifying the electronic structure of the host material.
Common reagents include dinitrogen tetroxide, dinitrogen pentoxide, and nitric acid. Major products formed include scandium oxide and nitrogen oxides .
Scientific Research Applications
Scandium nitrate has a wide range of applications in scientific research:
Electronics and Optoelectronics: It is used in the development of high-efficiency lighting and display technologies, such as light-emitting diodes (LEDs), where it enhances light output and color rendering.
Energy Storage: Scandium-doped electrodes are being investigated for use in lithium-ion batteries and fuel cells.
Luminescent Materials: Due to its ability to emit strongly in the blue region of the spectrum, this compound is explored for potential use in luminescent materials.
Comparison with Similar Compounds
Scandium nitrate is compared with other scandium-based compounds such as scandium chloride and scandium fluoride. Unlike these compounds, this compound is an oxidizer and is used in optical coatings, catalysts, electronic ceramics, and the laser industry . Its ability to form clusters in aqueous solutions and its strong emission in the blue region of the spectrum make it unique among scandium compounds .
Similar compounds include:
- Scandium chloride (ScCl₃)
- Scandium fluoride (ScF₃)
- Scandium oxide (Sc₂O₃)
Each of these compounds has distinct properties and applications, but this compound’s versatility and unique chemical properties set it apart .
Properties
CAS No. |
13465-60-6 |
|---|---|
Molecular Formula |
HNO3Sc |
Molecular Weight |
107.969 g/mol |
IUPAC Name |
nitric acid;scandium |
InChI |
InChI=1S/HNO3.Sc/c2-1(3)4;/h(H,2,3,4); |
InChI Key |
SPSBXWARWOLNDA-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Sc+3] |
Canonical SMILES |
[N+](=O)(O)[O-].[Sc] |
| 13465-60-6 | |
Pictograms |
Oxidizer; Irritant; Health Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




